

In Silico Modeling of DMH4 Binding to Kinase Domains: A Technical Guide

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Compound of Interest

Compound Name: 4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine

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Introduction

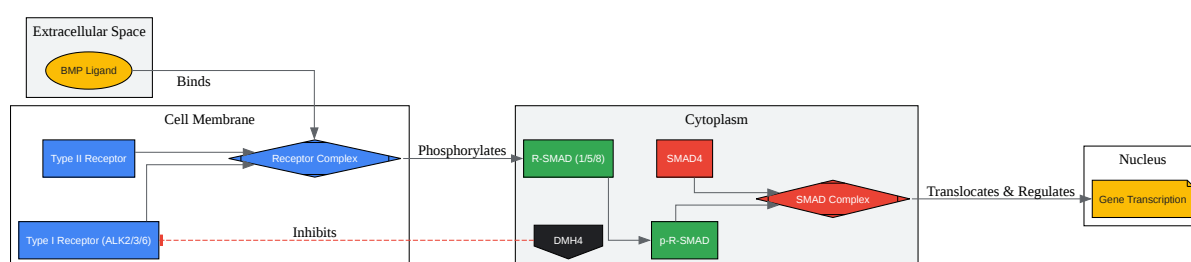
DMH4, a derivative of dorsomorphin, is a small molecule inhibitor that has garnered significant interest for its role in modulating the Bone Morphogenetic Protein (BMP) signaling pathway.^[1] The BMP pathway is a crucial subset of the transforming growth factor β (TGF- β) signaling family, essential for embryonic development, tissue homeostasis, and cellular processes such as growth, differentiation, and apoptosis.^{[1][2]} Dysregulation of this pathway is implicated in various diseases, making its components attractive therapeutic targets.

DMH4 functions as an ATP-competitive antagonist, primarily targeting the kinase domains of BMP type I receptors, including Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.^[1] This guide provides an in-depth technical overview of the methodologies used to model the binding of DMH4 to these kinase domains using in silico techniques, supported by experimental validation protocols and quantitative binding data.

The BMP/SMAD Signaling Pathway

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.^[3] This binding event leads to the phosphorylation and activation of the type I receptor

by the constitutively active type II receptor.[3] The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3][4] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[3][5] DMH4 inhibits this pathway by binding to the ATP-binding site of the type I receptor kinase domain, preventing the phosphorylation of R-SMADs.[6]

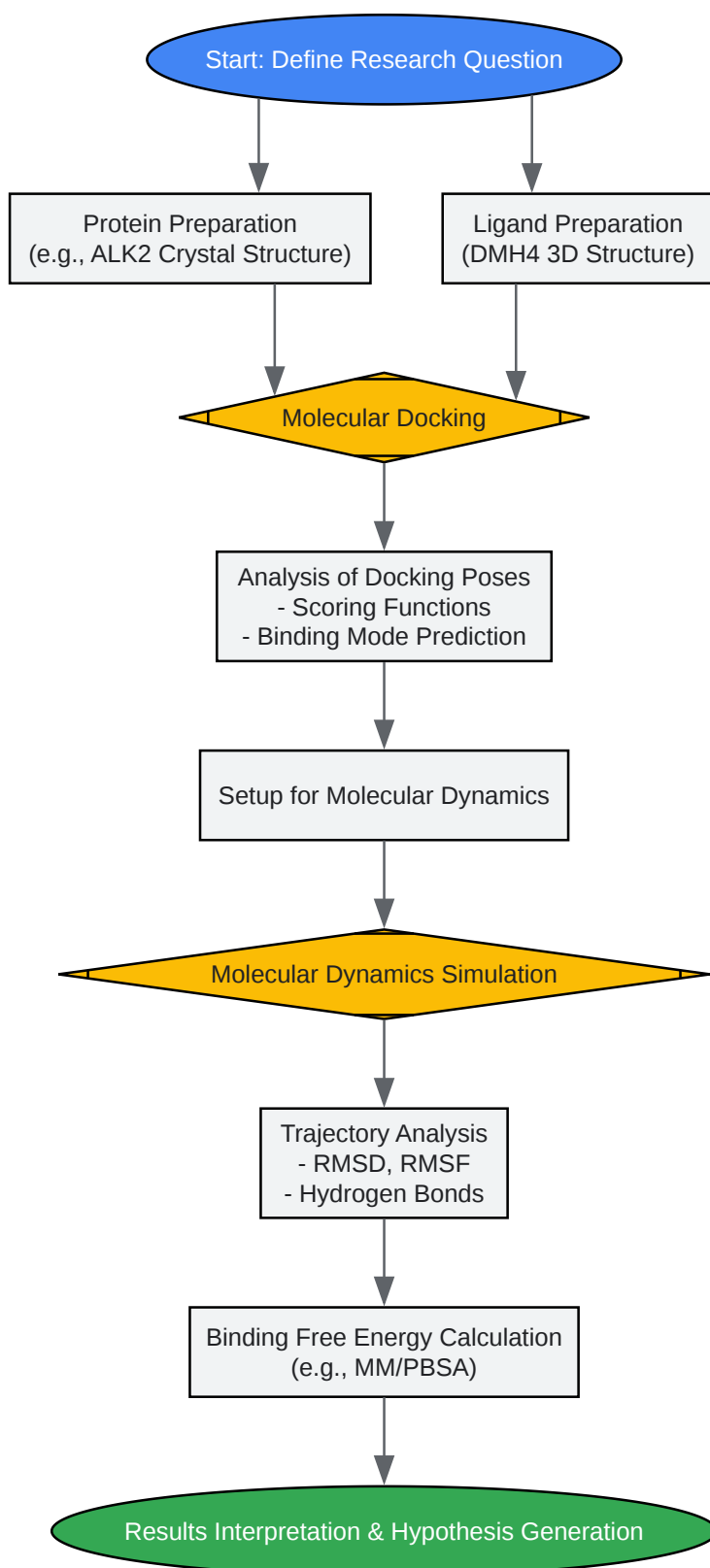


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Canonical BMP/SMAD signaling pathway and the inhibitory action of DMH4.

In Silico Modeling Workflow

Computational modeling is a powerful tool for understanding the molecular interactions between a ligand like DMH4 and its target kinase. A typical in silico workflow involves several stages, from initial protein and ligand preparation to detailed simulations and analysis. This systematic approach allows for the prediction of binding modes, estimation of binding affinities, and elucidation of the structural determinants of inhibitor selectivity.



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